molecular formula C12H14BrN3O2S B254953 N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Katalognummer B254953
Molekulargewicht: 344.23 g/mol
InChI-Schlüssel: NSWIOBQSGZEAHC-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid, also known as BAY 11-7082, is a potent inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Wirkmechanismus

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, leading to its degradation and subsequent release of NF-κB. The covalent modification of the cysteine residue prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects
The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to have various biochemical and physiological effects. In cancer, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to reduce inflammation and cytokine production. In viral infections, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its potent and selective inhibition of NF-κB activation. This allows for the specific study of NF-κB signaling pathways without interference from other signaling pathways. One limitation of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its covalent modification of the cysteine residue in the active site of the IKK complex, which can lead to off-target effects and potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB activation in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 with other therapies, such as immunotherapy and targeted therapy, may lead to improved treatment outcomes in cancer and other diseases.

Synthesemethoden

The synthesis of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 involves a multi-step process starting from 3-bromo-5-methoxyphenol. The key step in the synthesis is the formation of the cyclohexadienone ring system, which is achieved through a Claisen rearrangement reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB activation has been shown to promote tumor growth and survival. The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication, making it a potential treatment option for viral infections such as hepatitis B and C.

Eigenschaften

Produktname

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Molekularformel

C12H14BrN3O2S

Molekulargewicht

344.23 g/mol

IUPAC-Name

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

InChI

InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,15H,1,4H2,2H3,(H2,14,16,19)/b8-7-

InChI-Schlüssel

NSWIOBQSGZEAHC-FPLPWBNLSA-N

Isomerische SMILES

COC1=C/C(=C\NN/C(=N/CC=C)/S)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=S)NCC=C)C=C(C1=O)Br

Kanonische SMILES

COC1=CC(=CNNC(=NCC=C)S)C=C(C1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.